2,10-diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione
Description
This compound is a highly fused hexacyclic system containing two nitrogen atoms (diaza) and two ketone groups (dione). Its structure comprises a rigid framework with multiple aromatic and heterocyclic rings, including fused bicyclic and tricyclic moieties.
Properties
IUPAC Name |
2,10-diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O2/c26-22-14-7-2-1-6-13(14)17-12-20-24-18-10-4-3-8-15(18)23(27)25(20)19-11-5-9-16(22)21(17)19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCQJALTXDGORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC(=C63)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066775 | |
| Record name | Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22281-18-1 | |
| Record name | Naphtho[1′,2′,3′:4,5]quino[2,1-b]quinazoline-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22281-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho(1',2',3':4,5)quino(2,1-b)quinazoline-5,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022281181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NAPHTHO(1',2',3':4,5)QUINO(2,1-B)QUINAZOLINE-5,10-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM6Q3Q5AGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione typically involves multi-step organic reactions. The process often starts with the preparation of simpler cyclic precursors, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,10-Diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Overview
2,10-Diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione is a complex polycyclic compound notable for its unique structural features and potential applications across various scientific fields. This article delves into its synthesis methods and diverse applications in chemistry, biology, medicine, and industry.
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic structures due to its unique polycyclic framework.
- Model Compound : It is utilized in studies focusing on polycyclic structures to understand their properties and reactivity better .
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .
Medicine
- Drug Development : The compound is being explored for its therapeutic potential in drug formulations targeting specific diseases.
- Therapeutic Agent : Investigations into its interaction with biological targets could lead to novel treatments for various health conditions .
Industry
- Advanced Materials Development : Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.
- Precursor for Specialty Chemicals : The compound is used in synthesizing specialty chemicals that have applications across different industrial sectors .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of 2,10-diazahexacyclo[11.11.1.02,...] demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in specific cancer cell lines through mitochondrial pathways. This finding opens avenues for further exploration in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2,10-diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings
Rigidity vs.
Electronic Effects : The placement of nitrogen and ketone groups may create electron-deficient regions, analogous to the electrophilic character observed in ’s crown ether derivative .
Crystallographic Trends : Triclinic space groups (P1/P$\overline{1}$) dominate in similar compounds, driven by asymmetric hydrogen-bonding networks .
Biological Activity
2,10-Diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione is a complex polycyclic compound with significant potential in biological applications. Its unique structure comprises multiple fused rings and nitrogen atoms that contribute to its chemical reactivity and biological activity.
Chemical Structure and Properties
- Molecular Formula : C23H12N2O2
- IUPAC Name : this compound
- InChIKey : ZQCQJALTXDGORV-UHFFFAOYSA-N
The compound features a highly conjugated system that may enhance its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to 2,10-diazahexacyclo[11.11.1.02,...] exhibit antimicrobial activity against various pathogens:
- Mechanism : The proposed mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.
- Case Study : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Anticancer Activity
The anticancer potential of this compound is a focal point in current research:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Research Findings :
- A study reported that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM.
- Further investigation into its selectivity revealed less toxicity towards normal fibroblast cells.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Target Enzymes : Studies have shown inhibition of topoisomerase II and protein kinases.
- Implications : This inhibition could be leveraged for therapeutic strategies targeting rapidly dividing cells in cancer treatment.
Data Table: Summary of Biological Activities
The biological activity of 2,10-diazahexacyclo[11.11.1.02,...] is attributed to its interaction with various molecular targets:
- Cell Membrane Disruption : By integrating into lipid bilayers.
- Enzyme Interaction : Binding to active sites on enzymes leading to altered activity.
- Signal Transduction Modulation : Affecting pathways involved in cell growth and apoptosis.
Q & A
Q. What are the established synthetic routes for this compound, and how can they be validated experimentally?
- Methodological Answer : Synthetic routes often involve multi-step cycloaddition or condensation reactions. For example, Petrenko–Kritchenko condensation (used in structurally similar compounds) could be adapted by reacting N-acetylpiperidone with polyfunctional aldehydes under acidic conditions . Validate intermediates via high-resolution mass spectrometry (HRMS) and purity via HPLC. PubChem data (e.g., InChI keys) can guide structural confirmation .
Q. How can the crystal structure of this compound be characterized to resolve conformational ambiguities?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer. Grow crystals via slow evaporation in a solvent system (e.g., chloroform/methanol). Refine data using SHELXTL software, focusing on hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles to confirm fused-ring conformations .
Q. What theoretical frameworks guide the design of experiments for this compound’s bioactivity studies?
- Methodological Answer : Link research to neurotoxicity or receptor-binding theories. For instance, molecular docking simulations (using AutoDock Vina) can predict interactions with neurological targets like NMDA receptors. Validate predictions via in vitro assays (e.g., cell viability tests on neuronal cell lines) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be systematically resolved?
- Methodological Answer : Employ a multi-technique approach:
- Compare experimental / NMR with density functional theory (DFT)-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)).
- Use dynamic NMR (DNMR) to study ring-flipping kinetics in solution.
- Cross-validate with X-ray crystallography to resolve static vs. dynamic structural discrepancies .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing side products?
- Methodological Answer : Apply process engineering principles:
Q. How can AI-driven simulations enhance understanding of this compound’s stability under varying environmental conditions?
- Methodological Answer : Train machine learning models (e.g., random forests) on degradation data (pH, temperature, light exposure). Use COMSOL Multiphysics to simulate stress-test scenarios (e.g., oxidative environments). Validate predictions via accelerated stability studies (ICH Q1A guidelines) .
Methodological Frameworks
Q. How to design a research proposal integrating synthesis, characterization, and bioactivity studies?
- Methodological Answer : Structure the proposal using evidence-based inquiry principles:
Q. What advanced computational tools predict supramolecular interactions in crystal packing?
- Methodological Answer : Use Mercury (CCDC) for Hirshfeld surface analysis to quantify intermolecular interactions (C–H⋯π, van der Waals). Pair with molecular dynamics (MD) simulations (GROMACS) to model crystal growth kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
